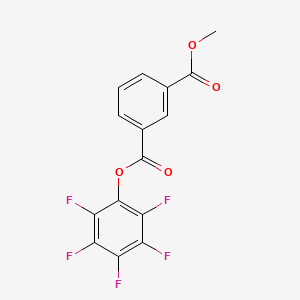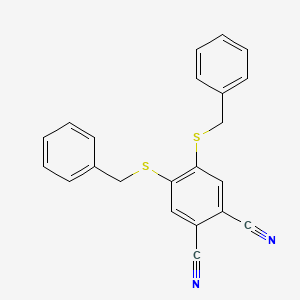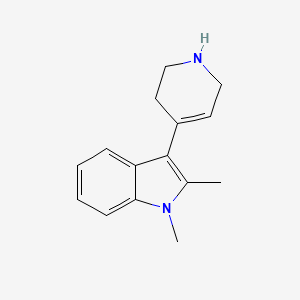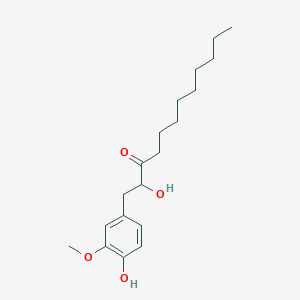![molecular formula C10H20O2Te B14247797 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- CAS No. 444144-97-2](/img/structure/B14247797.png)
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- is a heterocyclic organic compound It features a five-membered ring with two oxygen atoms and a tellurium-containing side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes can be synthesized from carbonyl compounds and diols in the presence of a Brönsted or Lewis acid catalyst . For 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-, the synthesis involves the reaction of a carbonyl compound with 1,2-ethanediol and a butyltelluroethyl group under acidic conditions. The reaction typically requires refluxing in toluene with a catalyst like toluenesulfonic acid, which facilitates the removal of water from the reaction mixture .
Industrial Production Methods
Industrial production of 1,3-dioxolanes often involves similar methods but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- involves its interaction with molecular targets through its tellurium-containing side chain. This side chain can participate in redox reactions, influencing various biochemical pathways. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: Similar structure but with a six-membered ring.
1,2-Dioxolane:
Tetrahydrofuran (THF): Related compound with a five-membered ring but without the tellurium-containing side chain.
Uniqueness
1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- is unique due to its tellurium-containing side chain, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring redox activity and complex formation .
Propiedades
Número CAS |
444144-97-2 |
|---|---|
Fórmula molecular |
C10H20O2Te |
Peso molecular |
299.9 g/mol |
Nombre IUPAC |
2-(2-butyltellanylethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C10H20O2Te/c1-3-4-8-13-9-5-10(2)11-6-7-12-10/h3-9H2,1-2H3 |
Clave InChI |
XMBIQYBGLHQVTG-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Te]CCC1(OCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B14247723.png)
![2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14247729.png)




![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)

![Ethyl 6-[(4-methoxyphenyl)methoxy]hexa-2,4-dienoate](/img/structure/B14247783.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)

